
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide is an organic molecule characterized by its complex structure, which includes a chlorophenyl group, a methoxyethyl group, and a phenylformamido group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Enamide Backbone: This step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the (2Z)-enamide backbone.
Introduction of the Phenylformamido Group: The next step involves the acylation of the enamide with phenyl isocyanate to introduce the phenylformamido group.
Attachment of the Methoxyethyl Group: Finally, the methoxyethyl group is introduced via nucleophilic substitution, typically using 2-methoxyethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the phenylformamido moiety, potentially yielding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Products may include 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Products may include secondary or tertiary amines.
Substitution: Products may include various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide exerts its effects is largely dependent on its interaction with biological targets. It may bind to specific enzymes or receptors, altering their activity. The phenylformamido group is particularly important for its binding affinity, while the methoxyethyl group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-3-(4-bromophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2Z)-3-(4-chlorophenyl)-N-(2-ethoxyethyl)-2-(phenylformamido)prop-2-enamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
Uniqueness
The uniqueness of (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethyl group, in particular, can enhance its pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-12-11-21-19(24)17(13-14-7-9-16(20)10-8-14)22-18(23)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHHULMZSVPVOJ-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
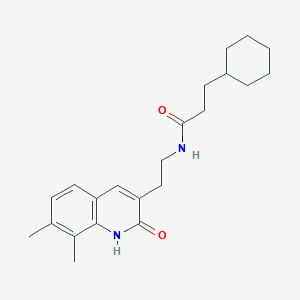
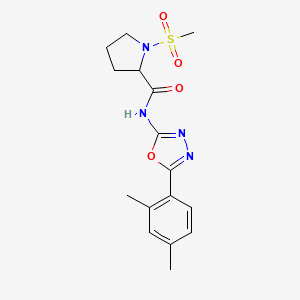
![Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B2744696.png)
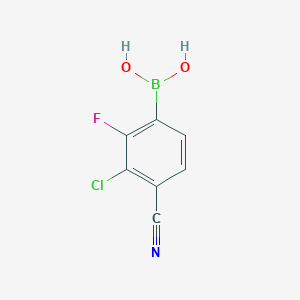
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2744699.png)
![4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2744700.png)
![Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2744702.png)
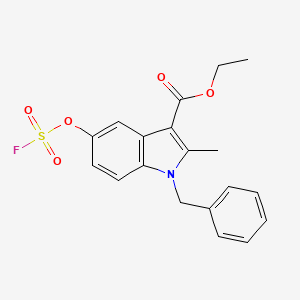
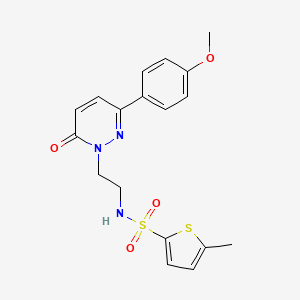
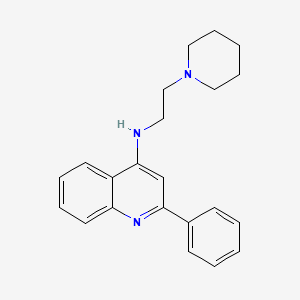

![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
